

spectroscopic data (NMR, IR, Mass) of 5-(2-chlorophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-chlorophenyl)-1H-tetrazole

Cat. No.: B186248

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-(2-chlorophenyl)-1H-tetrazole**

Introduction

5-(2-chlorophenyl)-1H-tetrazole is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents, including antihypertensive and anticonvulsant drugs.^[1] Its biological activity is intrinsically linked to its molecular structure, making unequivocal characterization essential. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and validated through peer-reviewed data, offering a definitive resource for researchers in the field.

Table 1: Physicochemical Properties of **5-(2-chlorophenyl)-1H-tetrazole**

Property	Value	Reference
Molecular Formula	C ₇ H ₅ CIN ₄	[1][2]
Molecular Weight	180.59 g/mol	[1][2]
Melting Point	180–181 °C	[3]
Appearance	Yellowish solid	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For **5-(2-chlorophenyl)-1H-tetrazole**, both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework and the arrangement of substituents. The data presented was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for tetrazole derivatives due to its high polarity.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum reveals the disposition of protons on the aromatic ring. The data reported in the literature presents the aromatic signals as four separate singlets, which is atypical for a 1,2-disubstituted benzene ring where spin-spin coupling should produce complex multiplets (e.g., doublets, triplets).[3] This is likely a simplification in the data reporting; a more realistic interpretation involves coupled multiplets characteristic of an ABCD spin system. The acidic proton on the tetrazole ring (N-H) is often observed as a very broad signal at a low field ($\delta > 15$ ppm) in DMSO-d₆, or it may be absent due to exchange with residual water.[3][4]

Table 2: ¹H NMR Data for **5-(2-chlorophenyl)-1H-tetrazole** (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.83	m	1H	Aromatic H
7.72	m	1H	Aromatic H
7.65	m	1H	Aromatic H
7.58	m	1H	Aromatic H
~17 (Expected)	br s	1H	N-H (tetrazole)

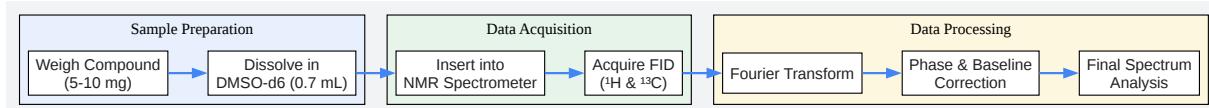
Data from Peng, Y. et al. (2011).[3]

Multiplicity interpreted as multiplet (m) based on expected coupling patterns. Expected N-H shift based on similar compounds.[3]

[4]

^{13}C NMR Analysis

The ^{13}C NMR spectrum accounts for all unique carbon atoms in the molecule. There are seven expected signals: one for the tetrazole carbon and six for the 2-chlorophenyl ring carbons. The reported data lists six signals in the aromatic region, suggesting a possible overlap of two signals or that the tetrazole carbon signal was not reported in the provided peak list.[3] The tetrazole carbon typically appears at a low field ($\delta > 150$ ppm) due to the influence of the four nitrogen atoms.[4]


Table 3: ^{13}C NMR Data for **5-(2-chlorophenyl)-1H-tetrazole** (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~154 (Expected)	C (tetrazole)
133.1	Aromatic C
132.4	Aromatic C
132.2	Aromatic C
130.9	Aromatic C
128.3	Aromatic C
124.6	Aromatic C

Data from Peng, Y. et al. (2011).^[3] Expected tetrazole carbon shift based on analogous structures.^[4]

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(2-chlorophenyl)-1H-tetrazole** in 0.7 mL of DMSO-d₆.
- Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker-AM 500 or equivalent, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.^[3]
- Data Acquisition: Record spectra at ambient temperature. Reference chemical shifts to the residual solvent signal of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard like tetramethylsilane (TMS).^[3]
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

[Click to download full resolution via product page](#)

Fig. 1: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of **5-(2-chlorophenyl)-1H-tetrazole** displays characteristic bands for the tetrazole and substituted phenyl moieties.

Interpretation of IR Spectrum

The key diagnostic bands include the N-H stretching vibration, which is typically broad due to hydrogen bonding, and the various stretching and bending modes of the tetrazole and aromatic rings. The disappearance of a strong nitrile ($\text{C}\equiv\text{N}$) band around 2230 cm^{-1} (from the precursor 2-chlorobenzonitrile) and the appearance of N-H and C=N/N=N bands provide clear evidence for the successful formation of the tetrazole ring.[5]

Table 4: Key IR Absorption Bands for **5-(2-chlorophenyl)-1H-tetrazole**

Frequency (cm ⁻¹)	Intensity	Vibrational Assignment
2923	Medium-Weak	Aromatic C-H Stretch
~3100-2500	Broad	N-H Stretch (H-bonded)
1602	Medium	Aromatic C=C Stretch
1563	Medium	C=N / N=N Ring Stretch (Tetrazole)
1470	Strong	Aromatic C=C Stretch

Data from Peng, Y. et al.
(2011).[\[3\]](#)

Experimental Protocol: IR Data Acquisition

- Sample Preparation: Prepare a solid sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the spectrum using an FTIR spectrometer, such as a Perkin-Elmer 2000.[\[3\]](#)
- Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹.
- Processing: Perform a background correction using a blank KBr pellet or an empty ATR crystal to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like tetrazoles, as it typically yields the intact molecular ion with minimal fragmentation.

Analysis of ESI-MS Data

The ESI-MS data was acquired in negative ion mode, which is common for acidic compounds like 1H-tetrazoles. The spectrum shows a prominent peak at an m/z of 179, corresponding to the deprotonated molecule $[M-H]^-$.^[3] This observation confirms the molecular weight of **5-(2-chlorophenyl)-1H-tetrazole** (180.59 g/mol).

Table 5: ESI-MS Data for **5-(2-chlorophenyl)-1H-tetrazole**

Ionization Mode	Observed m/z	Ion Assignment
ESI Negative	179	$[M-H]^-$

Data from Peng, Y. et al.
(2011).^[3]

Characteristic Fragmentation Pathway

Tandem mass spectrometry (MS/MS) studies on 5-substituted 1H-tetrazoles have established a key diagnostic fragmentation pattern. In negative ion mode, the deprotonated molecule $[M-H]^-$ characteristically loses a molecule of nitrogen (N_2 , 28 Da).^{[6][7]} This fragmentation is a signature feature that can be used to confirm the presence of the tetrazole ring. In positive ion mode, the protonated molecule $[M+H]^+$ would be expected to lose a molecule of hydrazoic acid (HN_3 , 43 Da).^{[6][7]}

Fig. 2: Characteristic fragmentation of 5-substituted 1H-tetrazoles in negative ESI-MS.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Thermo Fisher instrument.^[3]
- Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in negative ion scanning mode over a relevant m/z range (e.g., 50-500).
- Analysis: Identify the peak corresponding to the deprotonated molecular ion $[M-H]^-$.

Conclusion

The collective spectroscopic data provides a definitive structural confirmation of **5-(2-chlorophenyl)-1H-tetrazole**. ^1H and ^{13}C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=N, aromatic C-H), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide synthesizes the available data into a coherent and practical resource, establishing a validated spectroscopic profile for this important chemical entity.

References

- Peng, Y., Song, G. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. *Molecules*, 16(12), 10177-10186. [\[Link\]](#)
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). *Journal of Pure and Applied Sciences*. [\[Link\]](#)
- Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄.SiO₂. *South African Journal of Chemistry*, 68, 133-137. [\[Link\]](#)
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Manuscript submitted to the journal.[\[Link\]](#)
- Supporting Information for "N-Amination of Alkyl Ethers with Aryl Tetrazoles and Triazoles". (n.d.). Source not specified.[\[Link\]](#)
- Syntheses of 5-Substituted 1H-tetrazoles Catalyzed by Reusable CoY zeolite. (n.d.).
- Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2007). Synthesis and spectroscopic properties of new bis-tetrazoles. *Arkivoc*, 2008(3), 113-124. [\[Link\]](#)
- Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ -Fe₂O₃@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. *New Journal of Chemistry*, 39, 1827. [\[Link\]](#)
- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. (2019). *ACS Omega*. [\[Link\]](#)
- Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)₂•2H₂O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. *Growing Science*. [\[Link\]](#)
- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. (2019). *ACS Omega*. [\[Link\]](#)
- Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl₄.SiO₂. *SciELO South Africa*. [\[Link\]](#)

- trans-1-(p-chlorophenyl)-5-[2-(N-ethylanilino)vinyl]-1H-tetrazole Spectrum. (n.d.). SpectraBase. [\[Link\]](#)
- 5-(3-Chlorophenyl)-1H-tetrazole Spectrum. (n.d.). SpectraBase. [\[Link\]](#)
- 1-(p-chlorophenyl)-5-methyl-1H-tetrazole. (n.d.). SpectraBase. [\[Link\]](#)
- The FT-IR spectra of 5-phenyl-1H-tetrazole... (n.d.).
- Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. *Life Science Journal*, 5(2), 25-29. [\[Link\]](#)
- Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (n.d.). *Journal of Molecular Structure*. [\[Link\]](#)
- Rackers, L., et al. (2020). Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity. *The Journal of Chemical Physics*, 153(9), 094302. [\[Link\]](#)
- 1h-tetrazole, 5-(((m-chlorophenyl)thio)methyl)-. (n.d.). PubChemLite. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... wap.guidechem.com
- 2. 5-(2-CHLOROPHENYL)-1H-TETRAZOLE | 50907-46-5 chemicalbook.com
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI mdpi.com
- 4. rsc.org rsc.org
- 5. researchgate.net researchgate.net
- 6. pdf.benchchem.com pdf.benchchem.com
- 7. lifesciencesite.com lifesciencesite.com
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass) of 5-(2-chlorophenyl)-1H-tetrazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186248#spectroscopic-data-nmr-ir-mass-of-5-2-chlorophenyl-1h-tetrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com